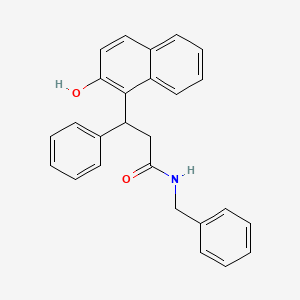
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the 2-hydroxynaphthalene derivative through a Friedel-Crafts acylation reaction.
Benzylation: The naphthalene derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the formation of the amide bond by reacting the benzylated naphthalene derivative with phenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamine.
Substitution: Formation of various benzyl-substituted derivatives.
科学研究应用
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological macromolecules, while the amide group can participate in amide bond formation with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide
- N-benzyl-3-(2-hydroxybenzyl)-3-phenylpropanamide
- N-benzyl-3-(2-hydroxyphenyl)-3-phenylacetamide
Uniqueness
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide is unique due to the presence of the hydroxynaphthalene moiety, which imparts distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c28-24-16-15-21-13-7-8-14-22(21)26(24)23(20-11-5-2-6-12-20)17-25(29)27-18-19-9-3-1-4-10-19/h1-16,23,28H,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRZVWAUBZEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6a-(4-methylphenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5165977.png)
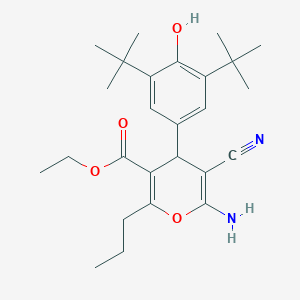
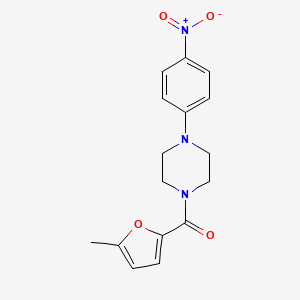
![4-(2,5-Dimethylphenyl)-2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5165992.png)
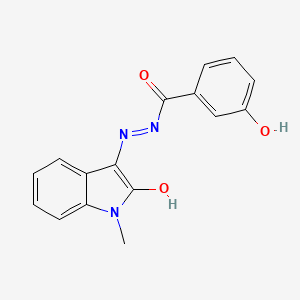

![methyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5166014.png)
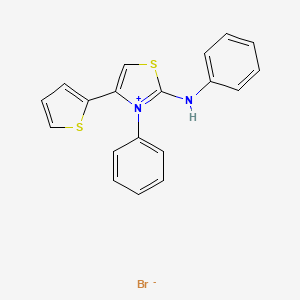
![ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate](/img/structure/B5166023.png)
![N-(4-methoxyphenyl)-N-methyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5166031.png)
![2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B5166045.png)
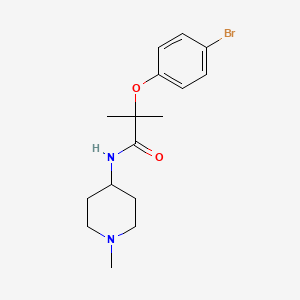
![N-(2,4-DIFLUOROPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5166063.png)
![2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoic acid](/img/structure/B5166075.png)
